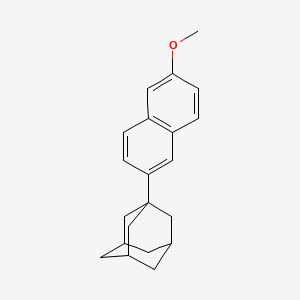

![molecular formula C12H12N4O2S2 B6497805 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 952967-17-8](/img/structure/B6497805.png)

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide” is a derivative of thiazolo[3,2-a]pyrimidine . It is a solid substance with a molecular weight of 307.17 .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . For example, the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core . The InChI code for the compound is 1S/C9H10N2O3S.BrH/c1-5-3-10-9-11(8(5)14)6(4-15-9)2-7(12)13;/h3,6H,2,4H2,1H3,(H,12,13);1H .Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 307.17 . The InChI code for the compound is 1S/C9H10N2O3S.BrH/c1-5-3-10-9-11(8(5)14)6(4-15-9)2-7(12)13;/h3,6H,2,4H2,1H3,(H,12,13);1H .科学的研究の応用

Antimicrobial Activity

F2495-0545 has shown promising results in combating various microbial infections. Its unique structure allows it to inhibit the growth of both gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Properties

Research indicates that F2495-0545 exhibits significant cytotoxic effects against certain cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a potential lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammation. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

F2495-0545 has been found to possess strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing and managing diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Antiviral Applications

Studies have shown that F2495-0545 can inhibit the replication of certain viruses. This antiviral activity opens up possibilities for its use in treating viral infections, including those caused by emerging and re-emerging viruses .

Agricultural Applications

Beyond medical uses, F2495-0545 has potential applications in agriculture. It can be used as a biopesticide due to its ability to inhibit the growth of plant pathogens, thereby protecting crops and enhancing agricultural productivity.

These applications highlight the versatility and potential of F2495-0545 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Source on antimicrobial activity. Source on anticancer properties. Source on anti-inflammatory effects. Source on antioxidant activity. Source on antiviral applications. : Source on enzyme inhibition. : Source on neuroprotective effects. : Source on agricultural applications.

特性

IUPAC Name |

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S2/c1-7-5-14-12-16(10(7)18)8(6-20-12)4-9(17)15-11-13-2-3-19-11/h2-3,5,8H,4,6H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVNHNPNLTWNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497730.png)

![2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497734.png)

![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-propylacetamide](/img/structure/B6497743.png)

![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497751.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497763.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B6497768.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497776.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497799.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497806.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)